molecular formula C13H11ClN2O2 B510655 4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid CAS No. 878714-48-8

4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid

Cat. No. B510655
CAS RN: 878714-48-8
M. Wt: 262.69g/mol
InChI Key: SKPCOLSGCUJYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid is a chemical compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.7 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid consists of a benzene ring substituted with a chlorine atom and an amino group that is further substituted with a pyridin-2-ylmethyl group .


Physical And Chemical Properties Analysis

4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid has a molecular weight of 262.7 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Spectroscopic Studies and Metal Interactions

One area of research focuses on the influence of metals on the electronic system of biologically important molecules, including benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids. Spectroscopic studies (FT-IR, Raman, UV/visible, NMR, and X-ray) have explored how metals perturb the electronic systems of these ligands, aiding in understanding their interactions with biological targets and predicting molecule properties such as reactivity and stability in complex compounds (Lewandowski, Kalinowska, & Lewandowska, 2005).

Degradation Processes

Research on nitisinone (NTBC), a compound related to 4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid, has highlighted the importance of understanding the stability and degradation pathways of such chemicals. Studies employing LC-MS/MS have provided insights into the stability of NTBC under various conditions and identified major degradation products, contributing to the knowledge base necessary for evaluating potential risks and benefits in medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Chemical Synthesis and Applications

The synthesis and characterization of derivatives of salicylic acid, which shares a structural motif with 4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid, have been explored for their potential anti-inflammatory and analgesic activities. These studies serve as a foundation for the development of new drugs with improved safety profiles and therapeutic benefits. A novel derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown promise in preliminary assessments, highlighting the potential for further drug development (Tjahjono, Caroline, Foe, Karnati, Ergün, Esar, Wijaya, Hadinugroho, Kusindarta, & Wihadmadyatami, 2022).

properties

IUPAC Name

4-chloro-3-(pyridin-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-11-5-4-9(13(17)18)7-12(11)16-8-10-3-1-2-6-15-10/h1-7,16H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPCOLSGCUJYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid

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